N-Methyl-2-(1H-pyrrol-1-yl)ethanamine

概要

説明

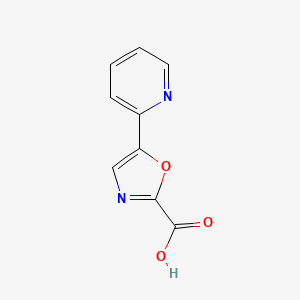

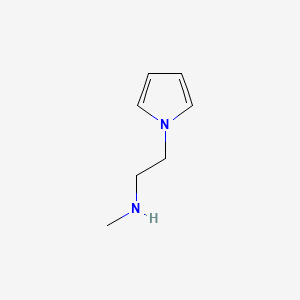

“N-Methyl-2-(1H-pyrrol-1-yl)ethanamine” is a chemical compound with the empirical formula C7H12N2 . It has a molecular weight of 124.18 . The compound is in liquid form .

Molecular Structure Analysis

The SMILES string representation of “this compound” isCn1cccc1CCN . This provides a simple line notation for describing the structure of a chemical species. Physical And Chemical Properties Analysis

“this compound” is a liquid . Its density is 1.0136 g/mL . The refractive index n/D is 1.5227 .科学的研究の応用

Toxicological Studies and Environmental Impact

A critical review on Paraquat Poisonings highlighted the mechanisms of lung toxicity, clinical features, and treatment challenges posed by Paraquat dichloride, a compound with structural similarities to N-Methyl-2-(1H-pyrrol-1-yl)ethanamine. This review emphasizes the need for understanding the toxicological pathways and developing effective treatments for poisoning cases, shedding light on the toxicological significance of related compounds (Dinis-Oliveira et al., 2008).

Pharmaceutical Solvent Applications

N-Methyl-2-pyrrolidone (NMP) , a solvent with properties that can be related to this compound, has been extensively reviewed for its physicochemical characteristics and applications in pharmaceutical sciences. This review underlines NMP's strong solubilizing capabilities, making it an invaluable asset in the formulation of pharmaceutical products and demonstrating the utility of similar compounds in enhancing drug solubility and delivery (Jouyban et al., 2010).

Bioactive Compound Development

A review focusing on Bioactive Pyrrole-Based Compounds detailed the synthesis and pharmaceutical applications of pyrrole derivatives, including their anticancer, antimicrobial, and antiviral activities. This comprehensive analysis showcases the versatility of pyrrole-based compounds in drug discovery and development, reflecting the potential of this compound derivatives in medicinal chemistry (Petri et al., 2020).

Analytical and Environmental Chemistry

The use of Electrochemical Sensors for Paraquat Detection in food samples was reviewed, illustrating the importance of sensitive and selective detection methods for environmental pollutants and toxins. This review highlights the advancements in sensor technology, including the development of modified electrodes for the detection of compounds like Paraquat, a relative of this compound, demonstrating the compound's relevance in environmental monitoring and food safety (Laghrib et al., 2020).

Safety and Hazards

作用機序

Target of Action

The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Biochemical Pathways

It has been suggested that the compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via n-acyliminium cation aromatic cyclizations . This suggests that the compound may play a role in the synthesis of complex heterocyclic structures.

生化学分析

Biochemical Properties

N-Methyl-2-(1H-pyrrol-1-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, influencing their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can affect the compound’s stability, reactivity, and overall function in biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular behavior and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to their activation or inhibition. These binding interactions can result in changes in enzyme activity, protein conformation, and gene expression. The compound’s ability to modulate these molecular processes is essential for its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, which may differ from short-term exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect the compound’s metabolic flux and the levels of metabolites produced. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization, accumulation, and overall distribution within the body .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall biological effects .

特性

IUPAC Name |

N-methyl-2-pyrrol-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-8-4-7-9-5-2-3-6-9/h2-3,5-6,8H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOZVQRJDQYTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

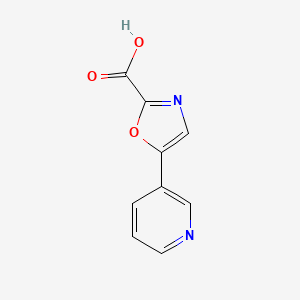

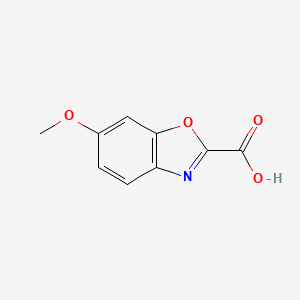

![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)